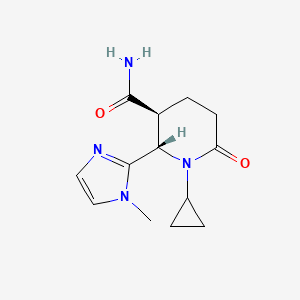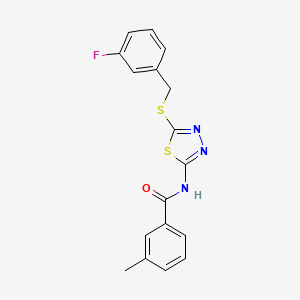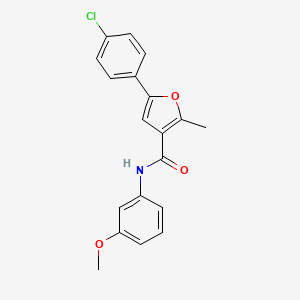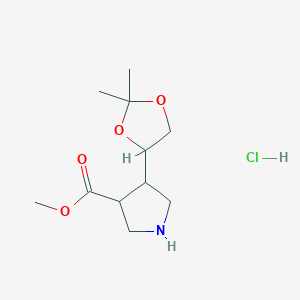
Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine, which is a cyclic amine, and dioxolane, which is a type of acetal, a functional group that is often used in organic chemistry to protect aldehyde or ketone functional groups during chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxolane ring, possibly through an acetal formation reaction involving a diol (a molecule with two alcohol groups) and a carbonyl compound (like an aldehyde or ketone). The pyrrolidine ring could potentially be formed through a cyclization reaction involving an amine and a suitable electrophile .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, with the pyrrolidine and dioxolane rings adding a significant amount of three-dimensionality to the molecule. The presence of the carboxylate group would also likely make the compound polar, and potentially capable of participating in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Bio-Based Solvents
This compound has been highlighted in the development of new bio-based solvents . Traditional solvents often have sustainability and toxicity issues, and there is a growing interest in developing safer, bio-based alternatives . This compound, which can be synthesized from glycerol, is an attractive candidate as a replacement solvent .
Antioxidant Activity
The compound has been evaluated for its antioxidant action . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antinociceptive Effects
The compound has been studied for its antinociceptive effects . Antinociception is the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons .
Anti-Edematogenic Effects
Research has also explored the compound’s anti-edematogenic effects . Edema is swelling caused by excess fluid trapped in your body’s tissues .
Synthesis of Organic Building Blocks
The compound may be used to synthesize organic building blocks like ®-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate and (2 S,8 R)-2-amino-8-[® 2,2-dimethyl-1,3-dioxolan-4-yl]-8-oxooctanoic acid .
Safety and Hazards
Again, without specific information, it’s hard to say for sure, but as with any chemical compound, appropriate safety precautions should be taken when handling this compound. This could include wearing appropriate personal protective equipment, and ensuring that work is carried out in a well-ventilated area .
Zukünftige Richtungen
The future directions for research into this compound would likely depend on its intended application. If it shows promise in biological applications, for example, further studies could be carried out to investigate its mechanism of action, potential side effects, and efficacy compared to existing treatments .
Eigenschaften
IUPAC Name |
methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-11(2)15-6-9(16-11)7-4-12-5-8(7)10(13)14-3;/h7-9,12H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEGGZZBVGGVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CNCC2C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid](/img/structure/B2882895.png)

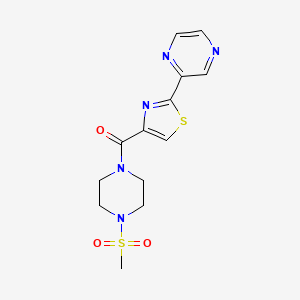

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2882900.png)
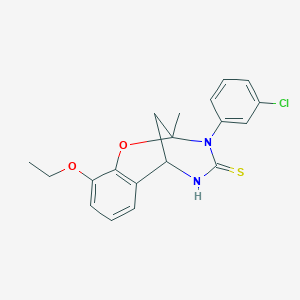
![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2882902.png)

![1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol](/img/structure/B2882908.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2882911.png)
![1-(Chloromethyl)-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2882912.png)
